molecular formula C14H12ClIN2O B14209587 Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- CAS No. 826991-75-7

Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-

Cat. No.: B14209587
CAS No.: 826991-75-7
M. Wt: 386.61 g/mol
InChI Key: LIMVGIROHXCRNT-UHFFFAOYSA-N
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Description

Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is a complex organic compound with the molecular formula C13H10ClIN2O. This compound is notable for its unique structure, which includes an amino group, a chloro substituent, an iodophenyl group, and a methyl group attached to the benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- typically involves multiple steps, including chlorination, iodination, and methylation reactions. One common method involves using 2-amino-N, 3-dimethylbenzamide as a reaction substrate, with trifluoroacetyl iodobenzene as a catalyst and magnesium chloride as a chlorine source. The reaction is carried out in a solvent at temperatures between 25 and 40°C for 2 to 6 hours. The product is then subjected to alkalization, cooling, suction filtration, and drying to obtain the final compound .

Industrial Production Methods

For industrial production, the process is scaled up with considerations for atom economy and environmental friendliness. The use of magnesium chloride is preferred due to its green and economical properties. The reaction conditions are optimized to ensure high yield and selectivity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N-(2-iodophenyl)benzamide: Similar structure but lacks the methyl group.

    2-amino-5-chloro-N-(2-bromophenyl)-N-methylbenzamide: Similar structure but with a bromine atom instead of iodine.

    2-amino-5-chloro-N-(2-fluorophenyl)-N-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .

Properties

CAS No.

826991-75-7

Molecular Formula

C14H12ClIN2O

Molecular Weight

386.61 g/mol

IUPAC Name

2-amino-5-chloro-N-(2-iodophenyl)-N-methylbenzamide

InChI

InChI=1S/C14H12ClIN2O/c1-18(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)17/h2-8H,17H2,1H3

InChI Key

LIMVGIROHXCRNT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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